Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate is an organic compound with a complex structure that includes an ester, an acetoxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of 4,6-dimethylbenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester. The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products
Reduction: 2-(Amino)-4,6-dimethyl-3-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(Hydroxy)-4,6-dimethyl-3-nitrobenzoate and acetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2-(acetyloxy)-4,6-dimethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester and acetoxy groups can be hydrolyzed to release active compounds that exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(hydroxy)-4,6-dimethyl-3-nitrobenzoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Methyl 2-(acetyloxy)-4,6-dimethylbenzoate: Lacks the nitro group.
Methyl 2-(acetyloxy)-3-nitrobenzoate: Different substitution pattern on the benzene ring.
Eigenschaften
CAS-Nummer |
89586-10-7 |
---|---|
Molekularformel |
C12H13NO6 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
methyl 2-acetyloxy-4,6-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C12H13NO6/c1-6-5-7(2)10(13(16)17)11(19-8(3)14)9(6)12(15)18-4/h5H,1-4H3 |
InChI-Schlüssel |
MSHLYZMADKGMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC(=O)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.